molecular formula C12H8F2N2OS2 B2577190 N-(2,4-difluorophenyl)-N'-(2-thienylcarbonyl)thiourea CAS No. 900769-45-1

N-(2,4-difluorophenyl)-N'-(2-thienylcarbonyl)thiourea

Cat. No.: B2577190
CAS No.: 900769-45-1
M. Wt: 298.33
InChI Key: BZUXUFBIEQPKEP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a difluorophenyl group and a thienylcarbonyl group attached to a thiourea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea typically involves the reaction of 2,4-difluoroaniline with 2-thienyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluorophenyl and thienylcarbonyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)urea: Similar structure but with a urea backbone instead of thiourea.

    N-(2,4-difluorophenyl)-N’-(2-furylcarbonyl)thiourea: Similar structure but with a furyl group instead of a thienyl group.

    N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea derivatives: Various derivatives with modifications on the aromatic rings or the thiourea backbone.

Uniqueness

N-(2,4-difluorophenyl)-N’-(2-thienylcarbonyl)thiourea is unique due to the presence of both difluorophenyl and thienylcarbonyl groups, which can impart distinct chemical and biological properties. These structural features might enhance its reactivity, binding affinity, or stability compared to similar compounds.

Biological Activity

N-(2,4-Difluorophenyl)-N'-(2-thienylcarbonyl)thiourea (CAS No. 924648-06-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory and analgesic properties, through various studies and analyses.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H8_8F2_2N2_2OS2_2
  • Molecular Weight : 298.3 g/mol
  • CAS Number : 924648-06-6

The compound features a thiourea core with difluorophenyl and thienylcarbonyl substituents, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant anti-inflammatory and analgesic properties. Below is a summary of findings from various studies:

Anti-inflammatory Effects

In studies assessing the anti-inflammatory activity of thiourea derivatives, compounds similar to this compound demonstrated effectiveness in reducing inflammation in animal models. A notable study involved the evaluation of a related thiourea derivative in a carrageenan-induced paw edema model, showing significant suppression of inflammatory response comparable to standard anti-inflammatory drugs like indomethacin .

Analgesic Activity

The analgesic effects were evaluated through nociception models in mice, where the compound displayed potent antinociceptive properties. The study found that at various doses (15 mg/kg, 30 mg/kg, and 45 mg/kg), the compound significantly reduced pain responses induced by chemical and thermal stimuli . These effects were on par with traditional analgesics such as aspirin and tramadol.

Case Studies

  • Study on Pain Management :
    • Objective : To evaluate the analgesic potential of thiourea derivatives.
    • Methodology : The study utilized nociception models in mice, comparing the effects of this compound against established pain relievers.
    • Findings : The compound showed significant pain reduction without notable ulcerogenic effects, unlike traditional NSAIDs .
  • Inflammation Reduction Study :
    • Objective : To assess anti-inflammatory properties in a rat model.
    • Methodology : Animals were treated with varying doses of the compound following carrageenan injection.
    • Results : The treatment led to a marked decrease in paw swelling compared to control groups .

Molecular Docking Studies

Molecular docking analyses have been performed to predict the interactions between this compound and potential biological targets. These studies suggest that the compound may bind effectively to receptors involved in pain and inflammation pathways, supporting its therapeutic potential .

Summary of Biological Activities

Activity TypeObserved EffectsComparison with Standards
Anti-inflammatorySignificant reduction in edemaComparable to indomethacin
AnalgesicPotent pain relief in nociceptive modelsSimilar to aspirin/tramadol
Ulcerogenic EffectsMinimal compared to NSAIDsLower than aspirin/indomethacin

Properties

IUPAC Name

N-[(2,4-difluorophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2OS2/c13-7-3-4-9(8(14)6-7)15-12(18)16-11(17)10-2-1-5-19-10/h1-6H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUXUFBIEQPKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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